![molecular formula C13H18N2O B4440219 N-methyl-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440219.png)
N-methyl-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-methyl-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MPBD is a synthetic compound that belongs to the class of benzamides, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of N-methyl-4-(1-pyrrolidinylmethyl)benzamide is not fully understood. However, it is believed to act as a partial agonist of the mu-opioid receptor, which is involved in pain regulation. N-methyl-4-(1-pyrrolidinylmethyl)benzamide is also believed to act on the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-methyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to produce analgesia in animal models. It has also been shown to produce antidepressant and anxiolytic effects in animal models. Additionally, N-methyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its high purity. This ensures that the results of experiments are not affected by impurities. However, one limitation of using N-methyl-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its cost. N-methyl-4-(1-pyrrolidinylmethyl)benzamide is a synthetic compound, and the cost of synthesizing it can be high.
Future Directions
There are several future directions for research on N-methyl-4-(1-pyrrolidinylmethyl)benzamide. One area of research could be the development of more efficient synthesis methods to reduce the cost of producing N-methyl-4-(1-pyrrolidinylmethyl)benzamide. Another area of research could be the development of more selective ligands that target specific receptors, such as the mu-opioid receptor. Additionally, further research could be done to better understand the mechanism of action of N-methyl-4-(1-pyrrolidinylmethyl)benzamide and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, N-methyl-4-(1-pyrrolidinylmethyl)benzamide is a synthetic compound that has potential applications as a therapeutic agent. Its unique properties and potential applications have made it a subject of significant research in the scientific community. Further research is needed to fully understand the mechanism of action of N-methyl-4-(1-pyrrolidinylmethyl)benzamide and its potential applications in the treatment of various diseases.
Scientific Research Applications
N-methyl-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic properties and can be used to treat chronic pain. N-methyl-4-(1-pyrrolidinylmethyl)benzamide has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, N-methyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
N-methyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-6-4-11(5-7-12)10-15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZWUKTZYBRNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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